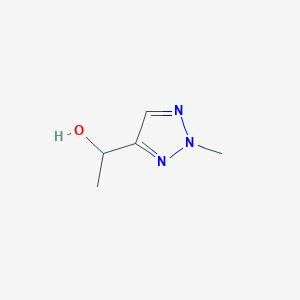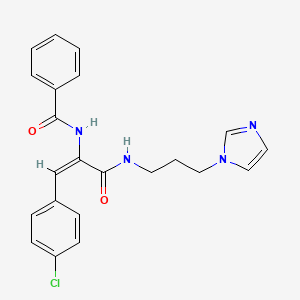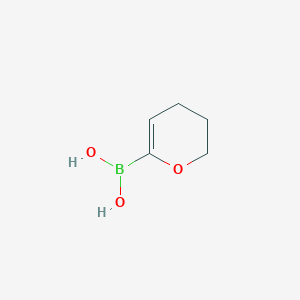
(3,4-Dihydro-2H-pyran-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydro-2H-pyran-6-yl)boronic acid is a boronic acid derivative with the molecular formula C5H9BO3. It is a versatile compound used in various chemical reactions and has significant applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyran-6-yl)boronic acid typically involves the reaction of 3,4-dihydro-2H-pyran with boronic acid derivatives under controlled conditions. One common method is the hydroboration-oxidation reaction, where the pyran compound is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-pyran-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding alkane or alkene.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, alkenes, and various substituted pyran derivatives .
Scientific Research Applications
(3,4-Dihydro-2H-pyran-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups .
Comparison with Similar Compounds
Similar Compounds
- (3,6-Dihydro-2H-pyran-4-yl)boronic acid
- (2,3-Dihydro-5-furyl)boronic acid
- (1-Ethyl-1H-pyrazole-4-yl)boronic acid
Uniqueness
(3,4-Dihydro-2H-pyran-6-yl)boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and its versatility in various synthetic applications make it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C5H9BO3 |
|---|---|
Molecular Weight |
127.94 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylboronic acid |
InChI |
InChI=1S/C5H9BO3/c7-6(8)5-3-1-2-4-9-5/h3,7-8H,1-2,4H2 |
InChI Key |
WMTFFUZGIPMUDS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCCCO1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


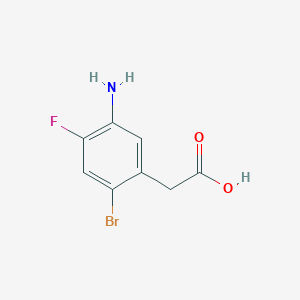
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
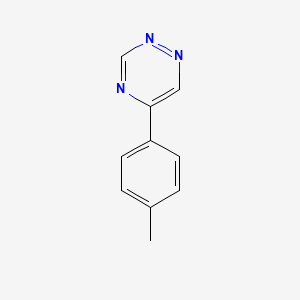
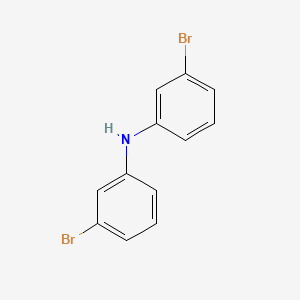

![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)
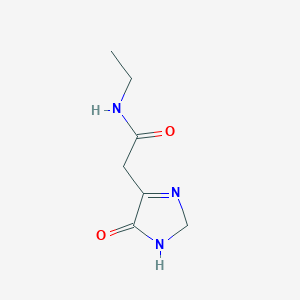
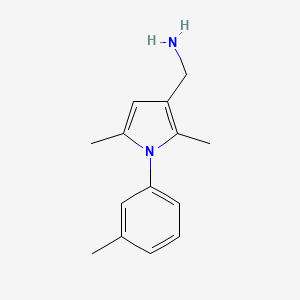
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)
